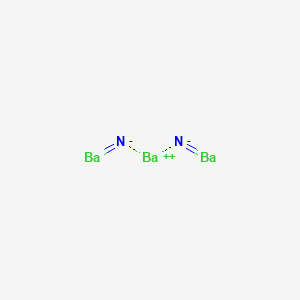
Bromocarbonylbis(triphenylphosphine)rhodium
Vue d'ensemble
Description
Bromocarbonylbis(triphenylphosphine)rhodium is a rhodium(I) Vaska-type compound . It has a crystallographically imposed centre of symmetry with a statistically disordered Br atom and CO group . The different occupancies for the Br atom and the CO group suggest that the compound exists as a mixture of rhodium (0), rhodium (I) and rhodium (II) complexes .
Molecular Structure Analysis
A low-temperature X-ray crystallographic analysis shows that the compound possesses a crystallographically imposed centre of symmetry with a statistically disordered Br atom and CO group . The different occupancies for the Br atom and the CO group [0.283 (2) and 0.717 (2), respectively] suggest that the compound exists as a mixture of rhodium (0), rhodium (I) and rhodium (II) complexes .Applications De Recherche Scientifique
Bromocarbonylbis(triphenylphosphine)rhodium is effective in the alcoholysis of diarylsilanes, leading to the formation of 1-oxa-2-silacycloalcane and retaining the configuration at the silicon atom in asymmetric organosilicon compounds (R. Corriu & J. Moreau, 1976).
It has potential applications in the decarbonylation of organic and metal carbonyls. However, the high cost and stoichiometric nature of the reactions with rhodium have limited its widespread use (J. O'connor & Junning Ma, 1993).
Bromocarbonylbis(triphenylphosphine)rhodium demonstrates a square-planar geometry around the Rh atom, as shown in a study focused on the substitution of one carbonyl group in dicarbonyl(1,3-diphenyl-1,3-propanedionato-O,O')rhodium(I) with triphenylphosphine (D. Lamprecht et al., 1997).
The compound is synthesized through the reaction of tris(triphenylphosphine)chlororhodium with carbon dioxide and hydrogen, indicating its ability to reduce carbon dioxide by molecular hydrogen on a rhodium complex (Hideomi Koinuma et al., 1975).
Its electrochemical behavior has been studied, showing reduction via a two-electron step leading to a rhodium(-1) anion, which reacts with the starting compound to form a rhodium(0) complex (G. Pilloni et al., 1972).
It catalyzes the isomerization of hydroxy alkynes to unsaturated trans keto and hydroxy esters, useful in synthesizing dipeptide isosters (M. Saiah & R. Pellicciari, 1995).
The compound effectively catalyzes the autoxidation of diphenylmethane, with a proposed Haber–Weiss type mechanism involving one-electron transfer (L. W. Fine et al., 1970).
Safety And Hazards
Orientations Futures
One of the future directions could be the efficient recovery of rhodium from spent carbonyl rhodium catalysts. A study focuses on the existing forms of rhodium (Rh) in waste catalysts and the current status of traditional processes . A green, efficient, and continuous recovery technique was developed using a sealed stainless steel microchannel reactor .
Propriétés
IUPAC Name |
carbon monoxide;rhodium;triphenylphosphane;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.CO.BrH.Rh/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;/h2*1-15H;;1H;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHQDQKTOUWORQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Br-].[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H30BrOP2Rh- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
735.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromocarbonylbis(triphenylphosphine)rhodium | |
CAS RN |
14056-79-2 | |
| Record name | Bromocarbonylbis(triphenylphosphine)rhodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014056792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromocarbonylbis(triphenylphosphine)rhodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.438 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Benzenamine, 4,4'-[sulfonylbis(4,1-phenyleneoxy)]bis-](/img/structure/B80366.png)




![2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran]](/img/structure/B80375.png)



